t-Boc-N-amido-PEG11-Amine

描述

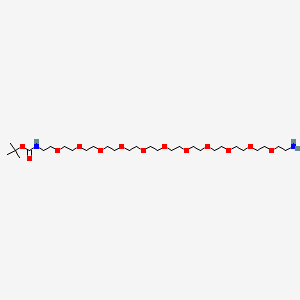

t-Boc-N-amido-PEG11-Amine is a water-soluble polyethylene glycol (PEG) derivative containing an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various chemical and biological applications .

准备方法

Synthetic Routes and Reaction Conditions

t-Boc-N-amido-PEG11-Amine is typically synthesized through a multi-step process involving the reaction of PEG with amine and Boc-protected amine groupsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF), and the reactions are carried out at ambient temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in reagent grade for research purposes .

化学反应分析

Types of Reactions

t-Boc-N-amido-PEG11-Amine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds

Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine

Common Reagents and Conditions

Substitution Reactions: Common reagents include carboxylic acids, activated NHS esters, and carbonyl compounds. .

Deprotection Reactions: Mild acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the Boc protecting group

Major Products Formed

科学研究应用

Drug Delivery Systems

t-Boc-N-amido-PEG11-Amine is widely utilized in drug delivery systems due to its ability to enhance the pharmacokinetics and bioavailability of therapeutic agents. The PEG spacer improves solubility, which facilitates better absorption and distribution within biological systems. The compound's reactivity allows it to be conjugated with drugs, creating more effective delivery vehicles.

| Application | Details |

|---|---|

| Targeted Drug Delivery | Conjugation with therapeutic agents enhances targeting to specific tissues. |

| Improved Solubility | Increases the solubility of hydrophobic drugs in aqueous environments. |

| Controlled Release | Can be designed for controlled release profiles in therapeutic applications. |

Bioconjugation Chemistry

In bioconjugation chemistry, this compound serves as a linker molecule that facilitates the covalent attachment of biomolecules such as proteins and peptides. This property is crucial for the development of antibody-drug conjugates (ADCs), where it acts as a cleavable linker that releases the drug upon reaching the target site.

| Bioconjugation Application | Details |

|---|---|

| Antibody-Drug Conjugates | Used as a linker to attach cytotoxic drugs to antibodies for targeted therapy. |

| Protein Modification | Enhances stability and solubility of proteins through PEGylation. |

Materials Science

The compound is also applied in materials science, particularly in creating hydrophilic surfaces that minimize protein adsorption and enhance biocompatibility. This application is vital for developing medical devices and drug delivery systems.

| Materials Science Application | Details |

|---|---|

| Surface Modification | Coats surfaces to create biocompatible layers on devices or particles. |

| Hydrophilic Coatings | Reduces protein adsorption on medical implants and devices. |

Case Study 1: Development of Antibody-Drug Conjugates

A study demonstrated the effectiveness of this compound in synthesizing ADCs by linking a potent cytotoxic drug to a monoclonal antibody via a stable amide bond. The resulting conjugate exhibited enhanced efficacy against cancer cells while minimizing systemic toxicity due to targeted delivery.

Case Study 2: Enhancing Drug Solubility

Research involving the conjugation of this compound with a poorly soluble anticancer drug showed a significant increase in solubility and bioavailability, leading to improved therapeutic outcomes in preclinical models.

作用机制

The mechanism of action of t-Boc-N-amido-PEG11-Amine involves its ability to form stable amide bonds through its reactive amino group. The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine, which can then participate in further chemical reactions. The hydrophilic PEG spacer enhances the solubility of the compound in aqueous media, facilitating its use in various applications .

相似化合物的比较

Similar Compounds

t-Boc-N-amido-PEG2-CH2CO2H: A heterobifunctional PEGylated crosslinker with a Boc-protected amine at one end and a carboxyl group at the other.

t-Boc-N-amido-dPEG23-amine: A monodisperse equivalent of polymer PEG 1000 with a Boc-protected amine, providing tighter control over crosslinking reactions.

Uniqueness

t-Boc-N-amido-PEG11-Amine is unique due to its specific PEG chain length (PEG11), which provides an optimal balance between solubility and reactivity. The presence of both an amino group and a Boc-protected amino group allows for versatile chemical modifications and applications in various fields .

生物活性

t-Boc-N-amido-PEG11-Amine is a polyethylene glycol (PEG) derivative characterized by a tert-butyloxycarbonyl (Boc) protected amino group and an amido linkage. This compound is increasingly significant in biomedical applications, particularly in drug delivery systems and bioconjugation chemistry. Its unique chemical structure enhances solubility and reactivity, making it a versatile building block for various chemical applications.

- Molecular Formula : C29H60N2O13

- Molecular Weight : 644.79 g/mol

- CAS Number : 890091-42-6

- Purity : Typically around 98%

The hydrophilic nature of the PEG spacer increases solubility in aqueous environments, which is crucial for biological applications. The amino group is reactive with various biological molecules, allowing for covalent bonding in bioconjugation reactions.

This compound does not possess a direct mechanism of action as it serves primarily as a linker molecule. Its biological activity is attributed to its ability to form stable bonds with biomolecules, influencing cellular processes such as signaling pathways and gene expression. The Boc group can be deprotected under mild acidic conditions to yield the free amine, which can further react with other functional groups in biological systems .

Applications in Drug Delivery and Bioconjugation

- Antibody-Drug Conjugates (ADCs) : this compound is utilized as a cleavable linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs selectively to cancer cells while minimizing damage to healthy tissues .

- Bioconjugation Chemistry : The compound's amino group can react with carboxylic acids, activated NHS esters, and carbonyls, facilitating the attachment of drugs or other biomolecules to proteins and peptides .

- Drug Delivery Systems : Its hydrophilic properties enhance the solubility and stability of therapeutic agents in physiological conditions, improving their bioavailability.

Case Studies and Research Findings

Recent studies have explored the interactions of this compound with various biomolecules:

- Study on Cellular Uptake : A study demonstrated that conjugating drugs via this compound significantly improved cellular uptake and retention compared to non-conjugated forms. This was attributed to the enhanced solubility and stability provided by the PEG spacer.

- Impact on Gene Expression : Research indicated that compounds linked through this compound could modulate gene expression in targeted cells by facilitating the delivery of nucleic acids or other genetic materials.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| t-Boc-N-amido-PEG8-Amine | Shorter PEG chain | Different solubility profiles |

| Boc-NH-PEG11-N3 | Contains azide group for Click Chemistry | Suitable for bioconjugation via Click reactions |

| t-Boc-N-amido-PEG11-Tos | Contains tosyl group; easier nucleophilic substitution | Versatile for various coupling reactions |

| Boc-NH-PEG11-Azide | Azide functionality; useful in bioconjugation | Engages in Click Chemistry |

This compound stands out due to its balance of hydrophilicity and reactivity, making it particularly valuable in bioconjugation and drug delivery contexts .

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISRSYIQHFGCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408123 | |

| Record name | Boc-PEG-amine (n=11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890091-42-6 | |

| Record name | Boc-PEG-amine (n=11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。